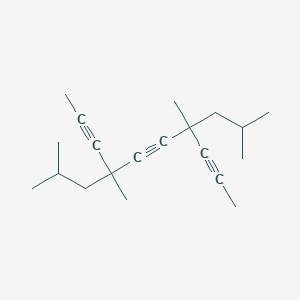
4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne is a chemical compound with a unique structure characterized by multiple triple bonds and alkyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne typically involves the use of alkyne coupling reactions. One common method is the Glaser coupling, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as pyridine or dimethylformamide (DMF) and an oxidizing agent like oxygen or air.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne involves its interaction with molecular targets such as enzymes or receptors. The compound’s triple bonds and alkyl groups can facilitate binding to specific sites, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,7-Dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne: Similar in structure but with different substituents.
This compound: Another compound with similar triple bonds but different alkyl groups.
Uniqueness
This compound is unique due to its specific arrangement of triple bonds and alkyl substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields.
Properties
CAS No. |
473666-96-5 |
|---|---|
Molecular Formula |
C20H30 |
Molecular Weight |
270.5 g/mol |
IUPAC Name |
4,7-dimethyl-4,7-bis(2-methylpropyl)deca-2,5,8-triyne |
InChI |
InChI=1S/C20H30/c1-9-11-19(7,15-17(3)4)13-14-20(8,12-10-2)16-18(5)6/h17-18H,15-16H2,1-8H3 |
InChI Key |
LMEKEHBZWVWWGF-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(C)(CC(C)C)C#CC(C)(CC(C)C)C#CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















